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molecular formula C10H6F3N3O2 B8551218 2-(2H-1,2,3-triazol-2-yl)-5-(trifluoromethyl)benzoic acid

2-(2H-1,2,3-triazol-2-yl)-5-(trifluoromethyl)benzoic acid

Cat. No. B8551218
M. Wt: 257.17 g/mol
InChI Key: CRIHRUQIIKSHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156829B2

Procedure details

To a solution of 2H-1,2,3-triazole (CAS number 288-36-8; 1.0 g, 10.86 mmol) in DMF (4 ml) at 0-10° C. was added cesium carbonate (4.71 g, 14.49 mmol), copper (I) iodide (68 mg, 0.36 mmol), trans-1-N,2-N-dimethylcyclohexane-1,2-diamine (200 mg, 1.44 mmol) and 2-iodo-5-(trifluoromethyl)benzoic acid (CAS number 702641-04-1; 2.28 g, 7.24 mmol). The reaction was subjected to microwave irradiation at 120° C. for 15 minutes and was then partitioned between ethyl acetate (2×100 ml) and water (50 ml). The aqueous layer was acidified with HCl (aq, 2M) to give pH 2 and the organics were extracted with ethyl acetate (3×100 ml). The combined organics were washed with brine, dried over sodium sulfate and concentrated in vacuo. The resulting residue was purified by column chromatography (silica, 0-3% methanol/DCM) to afford 2-(2H-1,2,3-triazol-2-yl)-5-(trifluoromethyl)benzoic acid (Intermediate 37a; also commercially available CAS number 1384066-81-2). The mixed fractions were further purified by column chromatography (silica, 0-3% methanol/DCM) followed by reverse phase preparative HPLC (eluted with acetonitrile/water containing 0.1% formic acid) to afford 2-(1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)benzoic acid (Intermediate 37b).
Quantity
1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
68 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][N:3]=[CH:4][CH:5]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CN[C@@H]1CCCC[C@H]1NC.I[C:23]1[CH:31]=[CH:30][C:29]([C:32]([F:35])([F:34])[F:33])=[CH:28][C:24]=1[C:25]([OH:27])=[O:26]>CN(C=O)C.[Cu]I>[N:1]1[N:2]([C:23]2[CH:31]=[CH:30][C:29]([C:32]([F:33])([F:35])[F:34])=[CH:28][C:24]=2[C:25]([OH:27])=[O:26])[N:3]=[CH:4][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N=1NN=CC1
Name
cesium carbonate
Quantity
4.71 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
200 mg
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
2.28 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Name
copper (I) iodide
Quantity
68 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiation at 120° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was then partitioned between ethyl acetate (2×100 ml) and water (50 ml)
CUSTOM
Type
CUSTOM
Details
to give pH 2
EXTRACTION
Type
EXTRACTION
Details
the organics were extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (silica, 0-3% methanol/DCM)

Outcomes

Product
Name
Type
product
Smiles
N=1N(N=CC1)C1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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